molecular formula C15H20N2O4S3 B2494072 N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine CAS No. 690983-06-3

N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B2494072
CAS No.: 690983-06-3
M. Wt: 388.52
InChI Key: XSHOUAONWUMJJU-UHFFFAOYSA-N
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Description

N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, a methylsulfonyl group, and a tosyl group attached to the thiazole ring

Properties

IUPAC Name

N-butyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S3/c1-4-5-10-16-13-14(17-15(22-13)23(3,18)19)24(20,21)12-8-6-11(2)7-9-12/h6-9,16H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOUAONWUMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiazole intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.

    Attachment of the Butyl Group: The final step involves the alkylation of the thiazole derivative with butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group, which is a good leaving group.

    Oxidation and Reduction: The thiazole ring and the sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can modify the functional groups on the thiazole ring.

Scientific Research Applications

N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-(methylsulfonyl)aniline
  • N-butyl-2-cyanoacrylate
  • N-butyl-2,6-dinitroaniline

Uniqueness

N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is unique due to the combination of its functional groups and the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds. For example, the presence of the tosyl group makes it a good candidate for nucleophilic substitution reactions, while the thiazole ring can interact with biological targets in a specific manner.

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